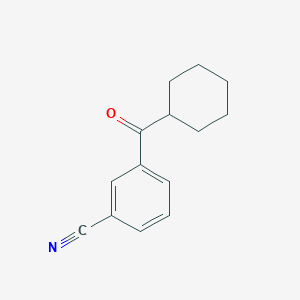

3-Cyanophenyl cyclohexyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

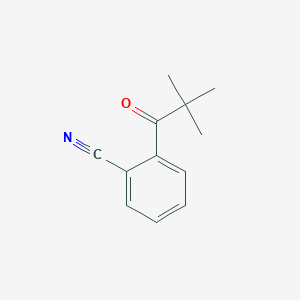

3-Cyanophenyl cyclohexyl ketone is a chemical compound with the molecular formula C14H15NO . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of 3-Cyanophenyl cyclohexyl ketone can be achieved through various methods. One such method involves the use of CuH-Catalyzed Enantioselective Ketone Allylation with 1,3-Dienes . Another method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of 3-Cyanophenyl cyclohexyl ketone consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

The chemical reactions involving 3-Cyanophenyl cyclohexyl ketone can be complex and varied. For instance, ketones can undergo reactions such as hydrogenation . More specific reactions involving this compound can be found in the referenced papers .Applications De Recherche Scientifique

-

- Application: The amino ketone motif is important in synthetic and medicinal chemistry, and many protocols have been developed for its synthesis .

- Method: The methodologies are divided by the requisite functionality in the starting material, and an emphasis is placed on discussing functional group compatibility and resultant product substitution patterns .

- Results: Applications to medicinal targets are highlighted and mechanistic details are presented .

-

Retrosynthetic Analysis of Compounds with One Functional Group

- Application: This approach involves retrosynthetic consideration of selected target molecules, which are either of commercial or scientific interest .

- Method: The key retrosynthetic steps suggest important synthetic reactions, such as Diels–Alder, cyanhydrin, Wittig and Nef reactions .

- Results: Retrosyntheses and syntheses of natural and commercial compounds of medium complexity are presented .

-

Application of Cyanoacetohydrazides in Heterocyclic Synthesis

- Application: Cyanoacetohydrazides are used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .

- Method: The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .

- Results: The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis .

Propriétés

IUPAC Name |

3-(cyclohexanecarbonyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSJNGQDXHAFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642587 |

Source

|

| Record name | 3-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanophenyl cyclohexyl ketone | |

CAS RN |

898792-11-5 |

Source

|

| Record name | 3-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.